molecular formula C14H11Cl3N2O B5823708 N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea

N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea

Cat. No. B5823708
M. Wt: 329.6 g/mol
InChI Key: JOPPZJKHUVOTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea, also known as CDU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDU is a white crystalline solid with a molecular weight of 347.2 g/mol. It is a urea derivative that has been synthesized through various methods, including the reaction of 4-chlorobenzyl isocyanate with 2,4-dichloroaniline.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. In medicinal chemistry, N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has also been shown to inhibit the growth of fungal and bacterial cells by interfering with their metabolic pathways.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the induction of apoptosis in cancer cells. N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has also been shown to have antifungal and antibacterial properties. Additionally, N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has been shown to have the potential to remove heavy metals from contaminated soil.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has several advantages for lab experiments, including its high purity and stability. N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea, including the development of new synthetic methods to improve its yield and purity. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields. N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea may also be studied for its potential use in drug delivery systems and as a biosensor for detecting heavy metals in water and soil samples.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea involves the reaction of 4-chlorobenzyl isocyanate with 2,4-dichloroaniline in the presence of a catalyst. The reaction is carried out under mild conditions, and the yield of N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea can be improved by optimizing the reaction parameters. The synthesized N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea can be purified using various techniques, including recrystallization and column chromatography.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has been shown to exhibit antitumor, antifungal, and antibacterial activities. N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has also been studied for its potential use as an herbicide in agriculture. Additionally, N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has been investigated for its ability to remove heavy metals from contaminated soil in environmental science.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2O/c15-10-3-1-9(2-4-10)8-18-14(20)19-13-6-5-11(16)7-12(13)17/h1-7H,8H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPPZJKHUVOTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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